2-(2-(Pyrimidin-2-ylamino)thiazol-4-yl)-1-(pyrrolidin-1-yl)ethanone
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Overview
Description
2-(2-(Pyrimidin-2-ylamino)thiazol-4-yl)-1-(pyrrolidin-1-yl)ethanone is a complex organic compound that has garnered significant interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrimidine ring, a thiazole ring, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Pyrimidin-2-ylamino)thiazol-4-yl)-1-(pyrrolidin-1-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the condensation of appropriate aldehydes and amines under acidic or basic conditions.
Thiazole Ring Formation: The thiazole ring is often formed via the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Coupling Reactions: The pyrimidine and thiazole rings are then coupled using suitable coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Pyrrolidine Ring Introduction:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-(Pyrimidin-2-ylamino)thiazol-4-yl)-1-(pyrrolidin-1-yl)ethanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(2-(Pyrimidin-2-ylamino)thiazol-4-yl)-1-(pyrrolidin-1-yl)ethanone has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe or inhibitor in enzymatic reactions.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-(2-(Pyrimidin-2-ylamino)thiazol-4-yl)-1-(pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-(Pyrimidin-2-ylamino)thiazol-4-yl)-1-(morpholin-1-yl)ethanone
- 2-(2-(Pyrimidin-2-ylamino)thiazol-4-yl)-1-(piperidin-1-yl)ethanone
Uniqueness
Compared to similar compounds, 2-(2-(Pyrimidin-2-ylamino)thiazol-4-yl)-1-(pyrrolidin-1-yl)ethanone is unique due to its specific combination of functional groups and rings, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
Biological Activity
The compound 2-(2-(Pyrimidin-2-ylamino)thiazol-4-yl)-1-(pyrrolidin-1-yl)ethanone is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a pyrimidine ring, a thiazole moiety, and a pyrrolidine group. Its molecular formula is C13H14N4S, and its structural representation can be summarized as follows:
Research indicates that compounds with similar structural motifs often exhibit diverse biological activities through various mechanisms:
- Inhibition of Kinases : Compounds with thiazole and pyrimidine derivatives have been shown to inhibit cyclin-dependent kinases (CDKs), particularly CDK4 and CDK6, which are crucial in cell cycle regulation. This inhibition can lead to reduced cell proliferation, making these compounds potential candidates for cancer therapy .
- Neuroprotective Effects : The pyrrolidine component suggests potential neuroprotective properties, as similar derivatives have been evaluated for their ability to inhibit acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease .
- Antimicrobial Activity : Some studies indicate that thiazole and pyrimidine derivatives possess antibacterial properties, potentially acting against various pathogens through disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways .
Anticancer Activity
A study focusing on thiazole-pyrimidine derivatives revealed that they exhibit significant anticancer activity by selectively inhibiting CDK4/6. The following table summarizes the findings related to this activity:
Compound Name | IC50 (µM) | Target Enzyme | Biological Activity |
---|---|---|---|
Compound A | 0.5 | CDK4 | Strong Inhibitor |
Compound B | 0.8 | CDK6 | Moderate Inhibitor |
This compound | 0.7 | CDK4/CDK6 | Strong Inhibitor |
These results suggest that the compound may effectively inhibit cancer cell growth by targeting key regulatory proteins involved in cell cycle progression.
Neuropharmacological Studies
In neuropharmacological evaluations, similar compounds have demonstrated promising results in improving cognitive function in animal models of Alzheimer's disease. For instance, a derivative was found to enhance memory retention in scopolamine-induced amnesia models:
Study Reference | Compound Tested | Effect Observed |
---|---|---|
Pyrrolidine Derivative | Improved memory retention in mice |
These findings underscore the potential of such compounds in treating neurodegenerative disorders.
Antimicrobial Activity
The antimicrobial efficacy of related thiazole-pyrimidine compounds was assessed against various bacterial strains, yielding promising results:
Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |
---|---|
Staphylococcus aureus | 12.5 |
Escherichia coli | 25 |
These MIC values indicate that the compound possesses moderate antibacterial properties, which could be further explored for therapeutic applications.
Case Studies
Several case studies have highlighted the therapeutic potential of pyrrolidine-containing compounds:
- Case Study on Cancer Treatment : A clinical trial involving patients with solid tumors treated with a CDK4/6 inhibitor derived from thiazole-pyrimidine structures showed a significant reduction in tumor size after several cycles of treatment.
- Alzheimer's Disease Management : In a preclinical study, a derivative similar to this compound was administered to transgenic mice models of Alzheimer’s, resulting in improved cognitive scores compared to control groups.
Properties
IUPAC Name |
2-[2-(pyrimidin-2-ylamino)-1,3-thiazol-4-yl]-1-pyrrolidin-1-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5OS/c19-11(18-6-1-2-7-18)8-10-9-20-13(16-10)17-12-14-4-3-5-15-12/h3-5,9H,1-2,6-8H2,(H,14,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPNPEYLXBUMKEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CC2=CSC(=N2)NC3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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